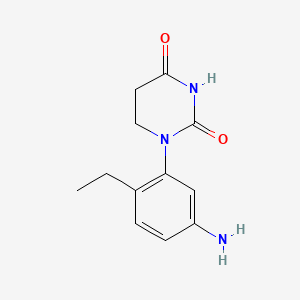![molecular formula C5H14Cl2N2O B15303760 [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride can be achieved through several synthetic routes. One common method involves the diastereoselective synthesis of cis-(2S,4S)-4-hydroxyproline, which can then be converted to the desired compound. This process typically involves the use of commercially available starting materials and employs a tightly bound chelation-controlled transition state to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the sequence of synthetic steps to improve yield and efficiency. For example, adjusting the order of synthetic steps can lead to a stable yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the formation of pyrrolidin-2-ones from this compound involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Major Products
The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of various bioactive molecules .
Applications De Recherche Scientifique
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride has numerous scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, which is involved in anticancer activity . The stereochemistry of the pyrrolidine ring plays a crucial role in determining the compound’s binding mode and biological activity.
Comparaison Avec Des Composés Similaires
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and stereochemistry, leading to variations in their biological profiles and applications. The unique stereochemistry of this compound contributes to its distinct biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C5H14Cl2N2O |
|---|---|
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
[(2S,4S)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m0../s1 |
Clé InChI |
MYRBCWBHSWFNCC-RSLHMRQOSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1CO)N.Cl.Cl |
SMILES canonique |
C1C(CNC1CO)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


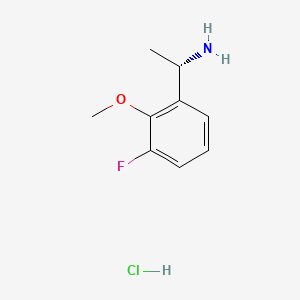
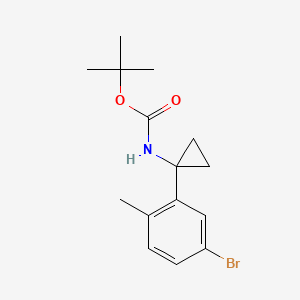
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)
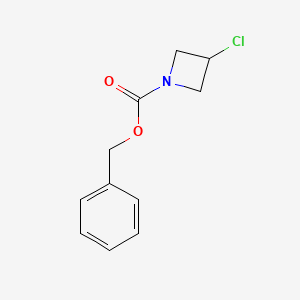
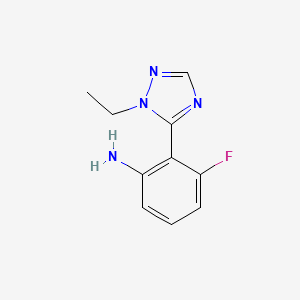
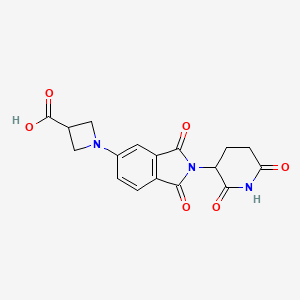
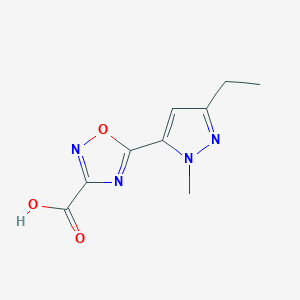
![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
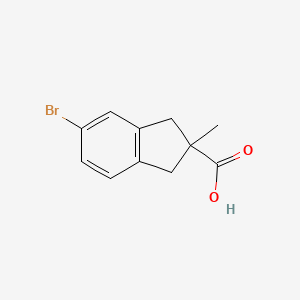
![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
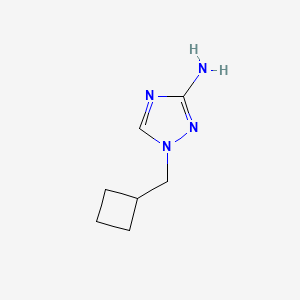
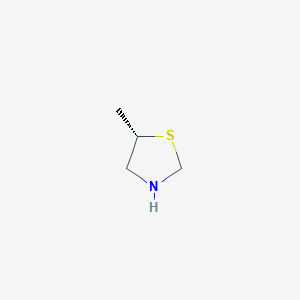
![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
